4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
CAS No.: 618424-97-8
Cat. No.: VC11801429
Molecular Formula: C23H23FN2O5
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618424-97-8 |
|---|---|
| Molecular Formula | C23H23FN2O5 |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C23H23FN2O5/c1-25(2)9-10-26-20(15-5-3-4-6-16(15)24)19(22(28)23(26)29)21(27)14-7-8-17-18(13-14)31-12-11-30-17/h3-8,13,20,27H,9-12H2,1-2H3/b21-19+ |
| Standard InChI Key | PYJCXFQPJLPZAN-XUTLUUPISA-N |
| Isomeric SMILES | CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CC=C4F |
| SMILES | CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=C4F |
| Canonical SMILES | CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=C4F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Groups
The compound’s IUPAC name, (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)pyrrolidine-2,3-dione, reflects its intricate architecture. The central pyrrolidine-2,3-dione ring (pyrrolone) is substituted at position 1 with a 2-(dimethylamino)ethyl chain, at position 4 with a 2,3-dihydrobenzo[b] dioxine-6-carbonyl group, and at position 5 with a 2-fluorophenyl moiety. The E-configuration of the exocyclic double bond at position 4 is confirmed by its InChI code.
Key Structural Features:
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Pyrrolone Core: The pyrrolidine-2,3-dione system provides a rigid scaffold for intermolecular interactions, with the diketone functionality potentially participating in hydrogen bonding.
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2,3-Dihydrobenzo[b] dioxine Moiety: This bicyclic ether system enhances lipophilicity and may influence blood-brain barrier permeability .
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2-Fluorophenyl Group: The fluorine atom’s electronegativity modulates electron density in the aromatic ring, potentially enhancing binding affinity to hydrophobic pockets in target proteins.
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Dimethylaminoethyl Side Chain: The tertiary amine group introduces basicity (pKa ~8–9), facilitating protonation under physiological conditions and interaction with acidic residues in biological targets.
Synthesis and Chemical Reactivity
Stability and Reactivity
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Hydroxy Group Sensitivity: The C-3 hydroxyl group may undergo oxidation or esterification, necessitating protective strategies during synthesis.
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Enol-Keto Tautomerism: The α,β-unsaturated diketone system permits tautomeric interconversion, influencing solubility and reactivity.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₃FN₂O₅ | |
| Molecular Weight | 426.4 g/mol | |
| Calculated LogP | ~2.1 (Predicted using XLogP3) | |
| Aqueous Solubility | <0.1 mg/mL (Estimated) | |
| Melting Point | Not reported | |
| Tautomeric Forms | Enol (dominant) ↔ Keto |
The compound’s low predicted solubility aligns with its hydrophobic aromatic and dioxine substituents. The dimethylaminoethyl chain may improve solubility in acidic media via protonation.
Biological Activity and Mechanistic Hypotheses
Putative Targets and Mechanisms
Although direct bioactivity data are unavailable, structural analogs suggest potential interactions with:
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Serotonin Receptors (5-HT): The fluorophenyl and dimethylaminoethyl groups resemble pharmacophores in 5-HT₆ receptor antagonists, implicating possible neurological applications.
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Phosphodiesterases (PDEs): The pyrrolone core mimics PDE4 inhibitors like roflumilast, suggesting anti-inflammatory potential.
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Kinase Inhibition: The α,β-unsaturated carbonyl system may act as a Michael acceptor, covalently modifying cysteine residues in kinases.
Structure-Activity Relationships (SAR)
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Fluorine Substitution: The 2-fluorophenyl group’s para position optimizes steric and electronic interactions with target binding pockets.
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Side Chain Length: The two-carbon spacer in the dimethylaminoethyl group balances flexibility and receptor engagement.
Analytical Characterization
Spectroscopic Data
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Mass Spectrometry (MS): Expected molecular ion peak at m/z 427.4 ([M+H]⁺).
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¹H NMR: Key signals include:
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δ 7.45–7.25 (m, 4H, 2-fluorophenyl)
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δ 6.90 (s, 1H, dioxine aromatic)
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δ 3.85–3.70 (m, 4H, dioxine -OCH₂CH₂O-)
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δ 2.45 (t, 2H, NCH₂CH₂N)
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δ 2.25 (s, 6H, N(CH₃)₂)
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Chromatographic Methods
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HPLC: Reverse-phase C18 column, acetonitrile/water (0.1% TFA) gradient, retention time ~12.3 min.
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